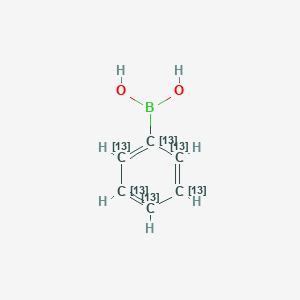

Phenylboronic acid-13C6

Descripción

Propiedades

Fórmula molecular |

C6H7BO2 |

|---|---|

Peso molecular |

127.89 g/mol |

Nombre IUPAC |

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid |

InChI |

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clave InChI |

HXITXNWTGFUOAU-IDEBNGHGSA-N |

SMILES isomérico |

B([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)(O)O |

SMILES canónico |

B(C1=CC=CC=C1)(O)O |

Origen del producto |

United States |

Foundational & Exploratory

Phenylboronic acid-13C6 physical and chemical properties

An In-depth Technical Guide to Phenylboronic Acid-13C6: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

Phenylboronic acid-¹³C₆ is a stable, isotopically labeled form of phenylboronic acid, a versatile compound widely utilized in organic synthesis and medicinal chemistry.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. The incorporation of six carbon-13 atoms in the phenyl ring makes it an invaluable tool for tracer studies and as an internal standard in quantitative analyses using nuclear magnetic resonance (NMR) or mass spectrometry (MS).[1]

Core Physical and Chemical Properties

Phenylboronic acid-¹³C₆ shares its fundamental chemical characteristics with its unlabeled counterpart, appearing as a white to off-white crystalline solid.[2] It is a mild Lewis acid, generally stable and easy to handle, which contributes to its broad utility in organic synthesis.[2][3] The compound is soluble in most polar organic solvents such as diethyl ether and ethanol, and has limited solubility in water.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Phenylboronic acid-¹³C₆.

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₆H₇BO₂ | [4] |

| Molecular Weight | 127.89 g/mol | [4][5] |

| Appearance | White to off-white powder/solid | [2][3] |

| Melting Point | 216-219 °C (decomposes) | [3][6] |

| Solubility in Water | 10 g/L (at 20 °C) | [2][3] |

| Acidity (pKa) | 8.83 | [3] |

| ¹³C NMR Chemical Shifts (unlabeled) | See spectral data section | [6][7] |

Experimental Protocols

Synthesis of Phenylboronic Acid

The synthesis of phenylboronic acid is well-established, providing a template for the preparation of its ¹³C₆ labeled analogue. The most common laboratory and industrial method involves the reaction of a phenyl Grignard reagent with a borate (B1201080) ester, followed by acidic hydrolysis.[2][8]

Protocol: Synthesis via Grignard Reaction [2][8]

-

Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene-¹³C₆ with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

-

Boration: The Grignard reagent solution is then added dropwise to a cooled solution (-78 °C) of trimethyl borate in the same anhydrous solvent. This reaction forms a boronic ester intermediate.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature, and then it is quenched by the slow addition of an aqueous acid (e.g., sulfuric acid or hydrochloric acid). This hydrolysis step converts the boronic ester to phenylboronic acid-¹³C₆.

-

Purification: The product is typically extracted from the aqueous layer using an organic solvent. The combined organic extracts are then dried and concentrated. Final purification is often achieved by recrystallization from a suitable solvent system, such as toluene (B28343) or water.[9]

Analytical Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An LC-MS/MS method can be employed for the sensitive and selective quantification of phenylboronic acid, which is adaptable for its ¹³C₆ isotopologue.[10]

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution. A typical mobile phase consists of an aqueous component with a buffer (e.g., ammonium (B1175870) hydroxide) and an organic component like acetonitrile.[10]

-

Mass Spectrometry: Detection is performed using a tandem quadrupole mass spectrometer in electrospray ionization (ESI) negative mode. Multiple Reaction Monitoring (MRM) is used for quantification, tracking the transition from the deprotonated molecular ion [M-H]⁻ to specific product ions.[10] For Phenylboronic acid-¹³C₆, the parent ion would be monitored at m/z 128.9.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a critical tool for structural confirmation. While specific peak assignments for the ¹³C₆ labeled version are not detailed in the provided results, the shifts would be very similar to the unlabeled compound, with the key difference being the strong signals in the ¹³C spectrum due to enrichment. For unlabeled phenylboronic acid, ¹H NMR in DMSO-d6 shows signals between 7.3 and 8.0 ppm.[7][11] ¹³C NMR spectra have also been reported.[6][7]

Applications in Research and Drug Development

The utility of phenylboronic acid and its derivatives is extensive, particularly in pharmaceutical and biomedical research.[12][13]

-

Suzuki-Miyaura Cross-Coupling: Phenylboronic acid is a cornerstone reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][12] This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organohalide, a process fundamental to the synthesis of many complex molecules, including active pharmaceutical ingredients (APIs) like the anti-epileptic drug Perampanel.[12] The ¹³C₆ labeled version can be used to trace the fate of the phenyl group in these complex synthetic pathways.

-

Biochemical Probes and Sensors: Boronic acids reversibly bind to diols, a property exploited in the design of sensors for carbohydrates.[8][13] This has led to the development of systems for monitoring glucose levels in diabetic patients.[8] Phenylboronic acid-based polymers are also being investigated as stimuli-responsive materials for drug delivery depots and tissue engineering scaffolds.[13]

-

Enzyme Inhibition: The boron atom in boronic acids can interact with the active sites of enzymes, leading to their inhibition.[14] This has been a successful strategy in drug design, exemplified by the proteasome inhibitor bortezomib (B1684674) (Velcade), a boronic acid-containing drug used to treat multiple myeloma.[14] Phenylboronic acid serves as a foundational structure for developing new therapeutic agents with similar mechanisms.

Visualizations

The following diagrams illustrate a key chemical reaction and a typical analytical workflow involving phenylboronic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. PHENYLBORONIC ACID (RING-13C6, 99%) | Eurisotop [eurisotop.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 9. rsc.org [rsc.org]

- 10. scirp.org [scirp.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nbinno.com [nbinno.com]

- 13. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

An In-depth Technical Guide to Phenylboronic Acid-13C6: Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Phenylboronic acid-13C6. This isotopically labeled compound is a crucial reagent in various research and development applications, including as an internal standard in mass spectrometry-based quantitative analyses and in mechanistic studies of metabolic pathways. Understanding its isotopic enrichment and stability profile is paramount for ensuring data accuracy and reliability.

Isotopic Purity of this compound

The isotopic purity of this compound refers to the percentage of molecules in which all six carbon atoms of the phenyl ring are the 13C isotope. This is a critical parameter for applications requiring a distinct and known mass shift from the unlabeled analogue. Commercial suppliers typically provide a certificate of analysis detailing the isotopic enrichment.

Methods for Determining Isotopic Purity

The two primary analytical techniques for determining the isotopic purity of 13C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1.1.1. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS), such as with Orbitrap or Time-of-Flight (TOF) analyzers, is particularly well-suited for resolving isotopologues (molecules that differ only in their isotopic composition).

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative 13C NMR (qNMR) spectroscopy is a powerful non-destructive technique that can provide detailed information about the specific positions of the 13C labels within the molecule (isotopomer analysis). It allows for the direct measurement of 13C enrichment at each carbon position.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, ensuring its suitability for sensitive analytical applications.

| Parameter | Method | Typical Value | Reference |

| Isotopic Purity | Mass Spectrometry / NMR | ≥ 99% | [1][2] |

| Chemical Purity | HPLC / GC | ≥ 98% | [1] |

Stability of this compound

The stability of this compound is a critical factor for its proper storage and handling to ensure its integrity over time. The stability of the 13C-labeled compound is expected to be comparable to its unlabeled counterpart.

Factors Affecting Stability

Several factors can influence the stability of phenylboronic acid:

-

Moisture: Phenylboronic acid is a hygroscopic solid and is susceptible to hydrolysis. It readily absorbs moisture from the atmosphere.

-

Temperature: Elevated temperatures can accelerate degradation processes. Phenylboronic acid can undergo thermal decomposition.

-

Light: While not as critical as moisture and temperature, prolonged exposure to light should be avoided.

-

pH: The stability of the C-B bond can be pH-dependent, with protodeboronation (cleavage of the C-B bond) being a potential degradation pathway under certain aqueous conditions.[3]

-

Oxidizing Agents: Strong oxidizing agents can lead to the oxidative degradation of the boronic acid group.[4]

-

Incompatible Materials: Phenylboronic acid is incompatible with strong acids and strong bases.

Degradation Pathways

The primary degradation pathways for phenylboronic acid include:

-

Dehydration to Boroxine: Phenylboronic acid can reversibly dehydrate to form a cyclic trimer anhydride (B1165640) called triphenylboroxine. This process can be driven by heat and can occur in both the solid state and in solution.

-

Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide, the boronic acid group can be cleaved from the phenyl ring.[4]

-

Protodeboronation: This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. The kinetics of this process can be influenced by pH and the presence of catalysts.[3][5]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on safety data sheets and general chemical knowledge:

| Parameter | Recommendation |

| Temperature | Refrigerated (2-8 °C) |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) |

| Container | Tightly sealed container |

| Environment | Dry, well-ventilated place, protected from light and moisture |

While specific quantitative stability data for this compound under various conditions is not extensively available in public literature, a shelf life of at least one year is suggested by some suppliers when stored correctly.[2] For critical applications, it is recommended to perform periodic purity checks.

Experimental Protocols

The following are detailed methodologies for the key experiments to assess the isotopic purity and stability of this compound.

Protocol for Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS.

3.1.1. Materials and Reagents

-

This compound sample

-

Unlabeled Phenylboronic acid standard

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade water

-

LC-MS grade formic acid

-

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

3.1.2. Sample Preparation

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of working solutions by diluting the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to concentrations ranging from 1 ng/mL to 1 µg/mL.

-

Prepare a similar set of solutions for the unlabeled phenylboronic acid standard.

3.1.3. LC-HRMS Analysis

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

HRMS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Mass Range: m/z 100-200.

-

Resolution: > 60,000 FWHM.

-

Data Acquisition: Full scan mode.

-

3.1.4. Data Analysis

-

Extract the ion chromatograms for the molecular ions of both the labeled ([M+H]+ or [M-H]- for 13C6-phenylboronic acid) and unlabeled phenylboronic acid.

-

Obtain the high-resolution mass spectra for the corresponding chromatographic peaks.

-

Determine the relative abundance of the different isotopologues (e.g., M, M+1, M+2, etc.) for both the labeled and unlabeled compounds.

-

Calculate the isotopic purity by correcting for the natural abundance of isotopes (e.g., 13C, 17O, 18O, 11B) in the unlabeled standard and subtracting this contribution from the labeled sample's isotopologue distribution. The isotopic purity is expressed as the percentage of the fully labeled species relative to the sum of all isotopologues.

Protocol for Isotopic Purity Determination by Quantitative 13C NMR (qNMR) Spectroscopy

This protocol describes a general method for assessing the isotopic enrichment of this compound using qNMR.

3.2.1. Materials and Reagents

-

This compound sample (5-20 mg)

-

Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

-

Internal standard (optional, for concentration determination)

-

High-field NMR spectrometer (≥ 400 MHz) with a broadband probe.

3.2.2. Sample Preparation

-

Accurately weigh the this compound sample and dissolve it in a known volume of the deuterated solvent in a 5 mm NMR tube.

3.2.3. NMR Data Acquisition

-

Experiment: Acquire a quantitative 13C NMR spectrum with proton decoupling. To ensure accurate quantification, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Pulse Angle: 30-45° to ensure full relaxation between scans.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the carbon nuclei of interest.

-

Number of Scans: Sufficient to obtain a high signal-to-noise ratio for accurate integration.

-

3.2.4. Data Processing and Analysis

-

Process the FID using an appropriate software (e.g., TopSpin, Mnova).

-

Apply baseline and phase correction.

-

Integrate the signals corresponding to the carbon atoms of the phenyl ring.

-

The isotopic enrichment can be determined by comparing the integral of the 13C signals from the labeled compound to the integral of the natural abundance 13C signal of a known reference compound or by analyzing the satellite peaks in the 1H NMR spectrum.

Protocol for Stability Testing (Long-Term and Accelerated)

This protocol is based on ICH guidelines and can be adapted for this compound.[6]

3.3.1. Study Design

-

Long-Term Stability Study:

-

Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 5 °C ± 3 °C.

-

Testing Time Points: 0, 3, 6, 9, 12, 18, 24 months.

-

-

Accelerated Stability Study:

-

Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Testing Time Points: 0, 1, 3, 6 months.

-

3.3.2. Procedure

-

Place a sufficient quantity of this compound in its intended storage container into stability chambers maintained at the specified conditions.

-

At each time point, withdraw a sample and analyze it for the following parameters:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

Isotopic Purity: Re-analyze using HRMS or qNMR to check for any isotopic scrambling or degradation that might affect the isotopic distribution.

-

Water Content: By Karl Fischer titration.

-

3.3.3. Data Analysis

-

Plot the purity of this compound as a function of time for each storage condition.

-

Determine the degradation rate from the slope of the line.

-

Use the data from the accelerated study to predict the shelf-life at the long-term storage condition using the Arrhenius equation.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Caption: General Workflow for Stability Testing.

Caption: Potential Degradation Pathways of this compound.

References

- 1. PHENYLBORONIC ACID (RING-13C6, 99%) | Eurisotop [eurisotop.com]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Phenylboronic Acid-13C6: A Technical Guide for Researchers in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scientific applications of Phenylboronic acid-13C6, focusing on its core utility in quantitative research. While the broader applications of its unlabeled counterpart, phenylboronic acid, are vast, this document specifically addresses the role of the stable isotope-labeled form in providing accuracy and reliability in analytical methodologies.

Core Application: Isotope Dilution Mass Spectrometry

This compound serves as an exemplary internal standard for the quantitative analysis of phenylboronic acid and its derivatives by isotope dilution mass spectrometry (IDMS). This technique is the gold standard for high-accuracy quantitative measurements, leveraging the unique properties of stable isotope-labeled compounds.

The fundamental principle of IDMS lies in the addition of a known quantity of the isotopically labeled analyte (this compound) to a sample containing the unlabeled analyte of interest (phenylboronic acid). The labeled compound, being chemically identical to the unlabeled one, experiences the same physical and chemical processes during sample preparation, chromatography, and ionization. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in instrument response.[1][2][3]

Key Advantages of this compound as an Internal Standard:

-

Co-elution with Analyte: Due to its identical chemical structure, this compound co-elutes with the unlabeled phenylboronic acid in chromatographic separations, ensuring that both compounds experience the same matrix effects at the same time.[2]

-

Similar Ionization Efficiency: The labeled and unlabeled compounds exhibit nearly identical ionization behavior in the mass spectrometer source.

-

Correction for Sample Loss: It accurately accounts for any loss of the analyte during sample extraction, purification, and handling.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of quantitative methods.[1]

Quantitative Data Presentation

The following tables summarize typical performance characteristics for the quantitative analysis of phenylboronic acid using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented are representative values based on published methodologies for boronic acid analysis.[4][5][6]

Table 1: LC-MS/MS Method Parameters for Phenylboronic Acid Quantification

| Parameter | Value |

| Chromatographic Column | C18 reverse-phase (e.g., Acquity BEH C18)[5] |

| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water[5] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI) Negative[4][6] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] |

Table 2: Representative MRM Transitions for Phenylboronic Acid and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenylboronic Acid | 121.0 | 77.0 | 15-25 |

| This compound | 127.0 | 83.0 | 15-25 |

Table 3: Expected Method Validation Performance

| Parameter | Expected Value |

| Linearity (R²) | > 0.99[4] |

| Lower Limit of Quantification (LLOQ) | 2 - 10 pg/mL[4] |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115%[5] |

Experimental Protocols

Protocol for Quantitative Analysis of Phenylboronic Acid in a Biological Matrix using this compound Internal Standard

This protocol outlines a general procedure for the quantification of phenylboronic acid in a biological matrix such as plasma.

Materials:

-

Phenylboronic acid analytical standard

-

This compound internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium Acetate

-

Formic Acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of phenylboronic acid in acetonitrile.

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Perform serial dilutions of the phenylboronic acid stock solution in a blank biological matrix to prepare calibration standards at a range of concentrations (e.g., 10 pg/mL to 1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of each calibration standard, QC sample, and unknown sample in a microcentrifuge tube, add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration).

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

-

Transfer the supernatant to a clean tube.

-

If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Separate the analytes using a C18 column with a gradient elution of ammonium acetate in water and acetonitrile.

-

Detect the analytes using ESI in negative mode with MRM.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantitative analysis of phenylboronic acid using this compound as an internal standard.

This compound as a Metabolic Tracer: Current Landscape

While this compound is a powerful tool for quantitative analysis, its use as a metabolic tracer to probe cellular pathways is not well-documented in the scientific literature. Metabolic tracer studies typically employ 13C-labeled substrates, such as glucose or amino acids, that are central to cellular metabolism.[8][9][10] The metabolic fate of these tracers is then monitored to elucidate the activity of pathways like glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway.

The current body of research has not demonstrated the significant incorporation of phenylboronic acid into metabolic pathways in a way that would make this compound a suitable tracer for metabolic flux analysis. The primary interaction of phenylboronic acid with biological systems appears to be its reversible binding to diols, which is exploited for applications like glucose sensing and drug delivery of the unlabeled form.[11][12]

Therefore, while the potential for this compound to be used in tracer studies exists, there is currently a lack of established protocols and demonstrated applications in this area. Future research may explore the metabolic fate of phenylboronic acid and the potential for its isotopically labeled counterpart to be used as a probe for specific biological processes.

Conclusion

This compound is an indispensable tool for researchers requiring high-accuracy quantification of phenylboronic acid and its derivatives. Its application as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for overcoming the challenges of complex sample matrices and analytical variability. While its role as a metabolic tracer is not yet established, its utility in quantitative analysis is a cornerstone of modern analytical chemistry in drug development and other scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Phenylboronic acid-13C6

This technical guide provides a comprehensive overview of the synthetic pathway and characterization of Phenylboronic acid-13C6, a stable isotope-labeled compound valuable for a range of research applications, including as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Pathway

The synthesis of this compound is typically achieved through a Grignard reaction, a well-established method for forming carbon-carbon bonds.[2][3][4][5][6][7][8][9] The general strategy involves the formation of a 13C6-labeled phenylmagnesium bromide Grignard reagent, which then acts as a nucleophile to attack a trialkyl borate (B1201080). The resulting boronic ester is subsequently hydrolyzed to yield the final this compound. The starting material for this synthesis is Bromobenzene-13C6.

The overall synthetic transformation can be depicted as follows:

Experimental Protocols

This protocol details the synthesis of this compound from Bromobenzene-13C6 via a Grignard reaction.

Materials:

-

Bromobenzene-13C6

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Trimethyl borate or Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere to exclude moisture.

-

Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve Bromobenzene-13C6 (1 equivalent) in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the Bromobenzene-13C6 solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

-

Once initiated, add the remaining Bromobenzene-13C6 solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Trialkyl Borate:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone (B3395972) bath.

-

In a separate flask, dissolve the trialkyl borate (1.5 equivalents) in anhydrous ether or THF.

-

Add the trialkyl borate solution dropwise to the cold Grignard reagent solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of acetone and hexanes, to yield the pure this compound as a white crystalline solid.

-

The following are detailed protocols for the characterization of the synthesized this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Expected Spectrum: The ¹H NMR spectrum is expected to show signals in the aromatic region (approximately 7.3-8.0 ppm) corresponding to the phenyl protons. The integration of these signals should correspond to 5 protons. The B(OH)2 protons may appear as a broad singlet.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Instrumentation: Use a spectrometer equipped with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the presence of ¹³C at all six positions of the phenyl ring, strong signals are expected.

-

Expected Spectrum: The spectrum will show characteristic signals for the carbon atoms of the phenyl ring. The carbon attached to the boron atom will be observed, and the other aromatic carbons will also be visible.

-

2.2.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Instrumentation: Utilize an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Expected Data: The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed at the expected m/z value for C6H7BO2 with six ¹³C atoms. Fragmentation patterns may include the loss of water or hydroxyl groups.

2.2.3. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration.

-

Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[10][11]

-

Data Acquisition: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: Determine the retention time and calculate the purity of the sample based on the peak area.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthetic Data

| Parameter | Expected Value |

| Starting Material | Bromobenzene-13C6 |

| Product | This compound |

| Theoretical Yield | Dependent on scale |

| Actual Yield | 70-85% |

| Appearance | White to off-white crystalline powder |

| Melting Point | 216-219 °C |

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | DMSO-d6 | ~7.99 | d | ortho-H |

| ~7.39 | t | meta-H | ||

| ~7.33 | t | para-H | ||

| Broad s | B(OH)₂ | |||

| ¹³C | DMSO-d6 | ~134 | s | C-B |

| ~131 | s | ortho-C | ||

| ~128 | s | meta-C | ||

| ~127 | s | para-C |

Note: ¹H NMR chemical shifts are based on data for unlabeled phenylboronic acid and may vary slightly.[12] ¹³C NMR shifts are predicted based on the structure.

Table 3: Mass Spectrometric Data

| Ionization Mode | Ion | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 129.07 | Expected to be close to calculated |

| ESI- | [M-H]⁻ | 127.06 | Expected to be close to calculated |

| EI | [M]⁺ | 128.06 | May be observed |

| [M-H₂O]⁺ | 110.05 | Common fragment |

Note: Calculated m/z is for [¹³C₆H₇¹¹BO₂].

Table 4: HPLC Purity Data

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on exact conditions |

| Expected Purity | >98% |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. acs.org [acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. athabascau.ca [athabascau.ca]

- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 12. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

Phenylboronic Acid-13C6: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of Phenylboronic acid-13C6.

This technical guide provides comprehensive information on this compound, a stable isotope-labeled compound increasingly utilized in advanced research and drug development. This document details its chemical properties, provides an overview of relevant experimental applications, and includes conceptual diagrams to illustrate key workflows and biological interactions.

Core Compound Data

Quantitative data for this compound is summarized in the table below. The provided CAS number is an alternate designation, as a specific CAS number for the 13C6-labeled variant is not individually assigned. The unlabeled compound's CAS number is 98-80-6.

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| Alternate CAS Number | 98-80-6 | [1][2] |

| Molecular Formula | ¹³C₆H₇BO₂ | [3] |

| Molecular Weight | 127.89 g/mol | [1][2][3] |

Applications in Research and Drug Development

This compound serves as a valuable tool in various scientific disciplines, primarily due to the incorporation of the stable heavy isotope of carbon.

Use as a Tracer and Internal Standard: The key application of this compound is as a tracer and an internal standard for quantitative analysis.[2] The mass difference introduced by the ¹³C isotopes allows for its precise detection and quantification alongside its unlabeled counterpart in techniques such as mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This is crucial during drug development for pharmacokinetic and metabolic profiling studies.

Drug Delivery and Targeting: Phenylboronic acid and its derivatives are being explored for their potential in targeted drug delivery. They exhibit an affinity for sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4][5] This interaction provides a mechanism for the selective targeting of therapeutic agents to tumor sites.[6][7] Furthermore, the pH-responsive nature of the boronate ester bond formed with diols is being leveraged for controlled drug release in the acidic tumor microenvironment.[7][8]

Enzyme Inhibition: Derivatives of phenylboronic acid have shown potential as inhibitors of various enzymes, including β-lactamases and proteasomes, making them attractive candidates for the development of new therapeutic agents.[3][9] The well-known proteasome inhibitor bortezomib, used in cancer therapy, contains a boronic acid functional group.[9]

Glycoprotein (B1211001) and Carbohydrate Interaction: Phenylboronic acids are known to form reversible covalent bonds with cis-diols, a structural motif present in saccharides and glycoproteins.[10][11] This property is widely exploited for the selective capture, enrichment, and analysis of glycated proteins and glycoproteins from complex biological samples.[10][12][13]

Experimental Methodologies and Protocols

General Synthesis of Phenylboronic Acids

A common and efficient method for the synthesis of phenylboronic acid involves the reaction of a phenyl Grignard reagent with a borate (B1201080) ester, followed by acidic hydrolysis.[11][14][15]

Reaction Scheme:

-

Grignard Reagent Formation: Phenylmagnesium bromide is prepared from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF). For the synthesis of this compound, ¹³C₆-bromobenzene would be used as the starting material.

-

Reaction with Borate Ester: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures.[14][15]

-

Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions to yield phenylboronic acid.[14][15]

Glycoprotein Enrichment Using Phenylboronic Acid Affinity Chromatography

This protocol outlines a general workflow for the enrichment of glycoproteins from a complex protein mixture using a phenylboronic acid-functionalized stationary phase.

Methodology:

-

Sample Preparation: A protein mixture (e.g., cell lysate, plasma) is prepared in a binding buffer with a slightly alkaline pH to facilitate the formation of boronate esters.

-

Affinity Chromatography: The prepared sample is loaded onto a column packed with a resin functionalized with phenylboronic acid. Glycoproteins containing cis-diol moieties will bind to the resin.

-

Washing: The column is washed with the binding buffer to remove non-specifically bound proteins.

-

Elution: The bound glycoproteins are eluted from the column using a buffer with an acidic pH or a buffer containing a competing diol (e.g., sorbitol) to disrupt the boronate ester linkage.

-

Downstream Analysis: The enriched glycoprotein fraction can then be analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by phenylboronic acid and a typical experimental workflow.

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bottom-Up Proteomics: Advancements in Sample Preparation [mdpi.com]

- 14. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 15. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Phenylboronic Acid-13C6 in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of Phenylboronic acid-13C6 in a selection of common organic solvents. The data presented is based on studies of the unlabeled analogue, phenylboronic acid, as the isotopic labeling with 13C is not expected to significantly alter its solubility characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Quantitative Solubility Data

The solubility of phenylboronic acid is a critical parameter for its use in various chemical reactions and applications. The following table summarizes the available quantitative solubility data in several common organic solvents. Phenylboronic acid generally exhibits high solubility in polar organic solvents such as ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar hydrocarbon solvents.[1][2]

| Solvent | Temperature (K) | Mole Fraction (x) | Reference |

| Chloroform | 293.15 | 0.045 | [3] |

| 303.15 | 0.075 | [3] | |

| 313.15 | 0.120 | [3] | |

| 323.15 | 0.185 | [3] | |

| 3-Pentanone | 293.15 | 0.135 | [3] |

| 303.15 | 0.190 | [3] | |

| 313.15 | 0.260 | [3] | |

| 323.15 | 0.350 | [3] | |

| Acetone | 293.15 | 0.150 | [3] |

| 303.15 | 0.210 | [3] | |

| 313.15 | 0.285 | [3] | |

| Dipropyl ether | - | High solubility | [1][4] |

| Methylcyclohexane | - | Very low solubility | [1][4] |

| Diethyl ether | - | Soluble | [5] |

| Ethanol | - | Soluble | [5] |

| Methanol | - | Easily soluble | [6] |

| Hexanes | - | Poorly soluble | [5] |

| Carbon tetrachloride | - | Poorly soluble | [5] |

| Benzene | - | Insoluble | [6] |

Note: The data for Chloroform, 3-Pentanone, and Acetone are for isobutoxyphenylboronic acid isomers, which serve as structural analogs to provide a solubility framework.[3] The qualitative data for other solvents is for phenylboronic acid.

Experimental Protocol for Solubility Determination

A widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[1][3] This method involves monitoring the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous liquid phase upon controlled heating.

Apparatus:

-

Jacketed glass vessel for precise temperature control.[3]

-

Heating/cooling circulator.[3]

-

Calibrated temperature probe.[3]

-

Magnetic stirrer and stir bar.[3]

-

Luminance probe or a light source and detector to monitor turbidity.[1][3]

-

Analytical balance for accurate measurements.[3]

Procedure:

-

Sample Preparation: A biphasic sample is prepared by accurately weighing the boronic acid and the chosen organic solvent into the jacketed glass vessel.[3] The composition of the mixture is known with a high degree of precision.[3]

-

Heating and Stirring: The mixture is subjected to vigorous stirring and is heated at a slow, constant rate, for instance, 0.3 K per hour.[3]

-

Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored.[3] As the solid dissolves with the increase in temperature, the turbidity of the mixture decreases, leading to an increase in light transmission.[3]

-

Equilibrium Determination: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[3]

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow of the dynamic method for determining the solubility of this compound.

Caption: Workflow of the dynamic method for solubility determination.

References

- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 2. d-nb.info [d-nb.info]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

A Technical Guide to the Thermal Stability and Degradation Profile of Phenylboronic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation profile of Phenylboronic acid-¹³C₆. While specific data for the ¹³C-labeled variant is not extensively available in public literature, the thermal and chemical behaviors are expected to be nearly identical to those of unlabeled Phenylboronic Acid. This document synthesizes available data on Phenylboronic Acid to provide a robust framework for handling, storage, and application of its isotopically labeled counterpart.

Introduction to Phenylboronic Acid-¹³C₆

Phenylboronic acid-¹³C₆ is a stable, isotopically labeled derivative of Phenylboronic acid, a compound widely utilized in organic synthesis, materials science, and medicinal chemistry.[1][2] Its applications include Suzuki-Miyaura cross-coupling reactions, carbohydrate sensing, and as a building block for novel therapeutic agents.[2][3] Understanding the thermal stability and degradation pathways of this compound is critical for ensuring its efficacy, purity, and safety in research and drug development.

Key Properties:

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₇BO₂ | [4] |

| Molecular Weight | 127.89 g/mol | [5] |

| Appearance | White to yellow powder | [2] |

| Melting Point | 216-219 °C (decomposes) | [2][6] |

| Solubility | Soluble in polar organic solvents like diethyl ether and ethanol; poorly soluble in hexanes and carbon tetrachloride. | [2] |

Degradation Profile

Phenylboronic acids are susceptible to several degradation pathways, primarily protodeboronation and oxidation. These processes can be influenced by factors such as pH, temperature, presence of catalysts, and exposure to air and moisture.[7][8]

Protodeboronation

Protodeboronation is a key degradation pathway where the C-B bond is cleaved, resulting in the formation of benzene (B151609) and boric acid.[9] This reaction is often facilitated by aqueous conditions and can be influenced by pH.[9]

Caption: Protodeboronation of Phenylboronic Acid-¹³C₆.

Oxidation

Oxidative degradation of phenylboronic acids can occur in the presence of reactive oxygen species, leading to the formation of phenol.[10][11] This pathway is a significant concern for the metabolic stability of boronic acid-containing drugs.[10]

Caption: Oxidative degradation of Phenylboronic Acid-¹³C₆.

Thermal Dehydration (Boroxine Formation)

Upon heating, phenylboronic acid undergoes dehydration to form its trimeric anhydride, triphenylboroxine.[2][12] This is a reversible reaction.[2]

Caption: Thermal dehydration to form Triphenylboroxine.

Thermal Stability Analysis

The thermal stability of Phenylboronic acid has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Summary of Thermal Analysis Data

| Analysis Technique | Observation | Temperature (°C) | Reference |

| DSC | Onset of melting/decomposition | ~216 | [12] |

| DSC | Peak of melting/decomposition | 216 - 219 | [2][6] |

| TGA | Onset of decomposition | ~127 (for a related boronic acid compound) | [13] |

Note: The TGA data is for a related boronic acid derivative and may not be directly representative of Phenylboronic acid. However, it provides an indication of the temperature range at which decomposition may begin.

Handling and Storage Recommendations

To minimize degradation, Phenylboronic acid-¹³C₆ should be handled and stored with care:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14][15] Recommended storage temperatures can be as low as -20°C to -80°C for long-term stability.[3][6] The compound is hygroscopic.[6][14]

-

Handling: Avoid contact with skin and eyes.[14] Use in a well-ventilated area and avoid the formation of dust and aerosols.[14][15]

Experimental Protocols

Detailed methodologies for key experiments to assess the thermal stability of Phenylboronic acid-¹³C₆ are outlined below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

Place a small, accurately weighed sample (typically 5-10 mg) of Phenylboronic acid-¹³C₆ into a TGA sample pan.

-

Place the pan into the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Continuously monitor the sample's mass as the temperature increases.

-

The resulting TGA curve plots mass percentage against temperature, revealing the onset of decomposition and subsequent degradation steps.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal transitions such as decomposition.[16][17]

Methodology:

-

Accurately weigh a small amount of Phenylboronic acid-¹³C₆ (typically 2-5 mg) into a DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow against temperature, showing endothermic peaks for melting and potentially exothermic peaks for decomposition.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

Phenylboronic acid-¹³C₆ is a valuable research tool whose stability is paramount for reliable experimental outcomes. The primary degradation pathways are protodeboronation, oxidation, and thermal dehydration. Thermal analysis indicates a decomposition temperature around 216-219 °C. Adherence to proper storage and handling protocols is essential to mitigate degradation and ensure the integrity of the compound. The experimental protocols provided herein offer a standardized approach for the thermal characterization of Phenylboronic acid-¹³C₆ and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenylboronic Acid-13C6 | LGC Standards [lgcstandards.com]

- 5. PHENYLBORONIC ACID (RING-13C6, 99%) | Eurisotop [eurisotop.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 11. pnas.org [pnas.org]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 15. sdfine.com [sdfine.com]

- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 17. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Catecholamines in Human Plasma using a 13C-Labeled Phenylboronic Acid Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of endogenous catecholamines (epinephrine, norepinephrine, and dopamine) in human plasma. The method utilizes Phenylboronic acid-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation. This approach involves a simple derivatization and solid-phase extraction (SPE) procedure, providing a reliable workflow for clinical research and drug development applications.

Introduction

Catecholamines are a class of neurotransmitters and hormones crucial in various physiological processes. Accurate measurement of their levels in biological matrices is essential for diagnosing and monitoring various pathological conditions. Phenylboronic acids are known to react with the cis-diol groups present in catecholamines, forming stable cyclic esters. This derivatization improves chromatographic retention and ionization efficiency in LC-MS analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior throughout the analytical process, thereby minimizing experimental errors.[1] This application note provides a detailed protocol for the sensitive and accurate quantification of catecholamines in human plasma using this advanced analytical strategy.

Experimental

Materials and Reagents

-

Analytes: Epinephrine, Norepinephrine, Dopamine

-

Internal Standard: this compound

-

Reagents: Phenylboronic acid, Formic acid, Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Ammonium hydroxide, and Solid-Phase Extraction (SPE) cartridges.

Sample Preparation

A simple and efficient sample preparation protocol was developed for the extraction of catecholamines from plasma.

-

Plasma Pretreatment: To 500 µL of human plasma, add 50 µL of the this compound internal standard working solution (100 ng/mL in methanol).

-

Derivatization: Add 50 µL of 100 mM phenylboronic acid in methanol and vortex for 1 minute. Incubate at 50°C for 15 minutes to allow for derivatization of the endogenous catecholamines.

-

Protein Precipitation: Add 1 mL of ice-cold acetonitrile, vortex for 2 minutes, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the derivatized catecholamines and the internal standard with 1 mL of methanol.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Method

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Derivatized Catecholamines and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Epinephrine-PBA | 268.1 | 164.1 | 15 |

| Norepinephrine-PBA | 254.1 | 150.1 | 15 |

| Dopamine-PBA | 238.1 | 134.1 | 20 |

| This compound-IS | 129.1 | 77.1 | 25 |

Results and Discussion

The developed method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for all three catecholamines, with correlation coefficients (R²) greater than 0.99. The use of this compound as an internal standard provided effective correction for matrix effects, resulting in high accuracy and precision.

Table 3: Method Validation Summary

| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Epinephrine | 0.1 | 95.2 - 103.5 | < 5 |

| Norepinephrine | 0.1 | 96.8 - 104.1 | < 5 |

| Dopamine | 0.1 | 94.5 - 102.8 | < 6 |

Workflow and Signaling Pathway Diagrams

Conclusion

This application note details a sensitive and reliable LC-MS/MS method for the quantification of catecholamines in human plasma. The use of this compound as a stable isotope-labeled internal standard, combined with an optimized sample preparation protocol, ensures high accuracy and precision. This method is suitable for high-throughput analysis in clinical and research settings, providing a valuable tool for studies involving catecholamine metabolism.

References

Application Notes and Protocols for Suzuki Coupling Reaction with Phenylboronic acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing Phenylboronic acid-¹³C₆. This isotopically labeled reagent is a valuable tool in drug discovery and development, particularly in mechanistic studies, quantitative analysis via mass spectrometry, and as a tracer in metabolic profiling.[1] The following protocol is a representative procedure and may require optimization for specific substrates and scales.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, Phenylboronic acid-¹³C₆) and an organohalide or triflate.[2][3] The reaction forms a new carbon-carbon bond, yielding a ¹³C₆-labeled biaryl product. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to afford the final product and regenerate the catalyst.[4][5] A base is required to activate the boronic acid for transmetalation.[4]

Experimental Protocol

This protocol describes the synthesis of ¹³C₆-biphenyl from Phenylboronic acid-¹³C₆ and an aryl halide.

Materials:

-

Phenylboronic acid-¹³C₆

-

Aryl halide (e.g., Iodobenzene, Bromobenzene)

-

Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand (e.g., Triphenylphosphine [PPh₃])

-

Base: e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (B84403) (K₃PO₄)

-

Solvent: e.g., Toluene, 1,4-Dioxane, Dimethoxyethane (DME), or a mixture with water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Argon or Nitrogen gas

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Argon or Nitrogen line)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Phenylboronic acid-¹³C₆ (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure ¹³C₆-labeled biphenyl (B1667301) product.[6][7]

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions with phenylboronic acid and various aryl halides under different conditions. While specific data for Phenylboronic acid-¹³C₆ is limited, these examples provide expected yields and reaction parameters.

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [3] |

| Bromobenzene | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 18 | 92 | [7] |

| 4-Bromoacetophenone | Pd/Ni-MOF | K₂CO₃ | Ethanol | 60 | 6 | 98 | [8] |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [1] |

| 4-Iodoanisole | Pd(OAc)₂ (0.2) | K₂CO₃ | Acetone/H₂O | Reflux | 1 | 96 | [9] |

Mandatory Visualizations

Diagram 1: Experimental Workflow for Suzuki Coupling

Caption: Workflow for the synthesis of ¹³C₆-biphenyl via Suzuki coupling.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

References

- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Quantitative NMR (qNMR) Spectroscopy with Phenylboronic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides precise and accurate quantification of substances without the need for identical reference standards. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal. By comparing the integral of a specific resonance from an analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.[1] This technique is increasingly vital in drug development for purity assessment, potency determination of active pharmaceutical ingredients (APIs), and quantification of impurities.[2][3]

Phenylboronic acid-13C6 is an ideal internal standard for ¹³C qNMR. The uniform 13C labeling of the phenyl ring provides a distinct set of signals in a region of the ¹³C NMR spectrum that is often free from the resonances of many analytes. Its high purity, chemical stability, and solubility in common deuterated solvents make it a reliable choice for accurate quantitative analysis. The use of a ¹³C-labeled standard is particularly advantageous in the analysis of complex molecules where ¹H NMR spectra may suffer from significant signal overlap.[4]

Principle of Quantitative ¹³C NMR

The foundation of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei generating that signal. For quantitative ¹³C NMR, specific experimental parameters must be optimized to ensure a uniform and linear response for all carbon signals. Key considerations include:

-

Longitudinal Relaxation (T1): A sufficient relaxation delay (D1) must be applied between scans to allow all ¹³C nuclei to return to equilibrium. A delay of at least 5-7 times the longest T1 value is recommended.[5][6]

-

Nuclear Overhauser Effect (NOE): The NOE can cause a non-uniform enhancement of proton-attached carbon signals. To suppress the NOE, inverse-gated proton decoupling is employed, where the proton decoupler is only switched on during data acquisition.[5]

-

Signal-to-Noise Ratio (S/N): A high S/N is crucial for accurate integration. A ratio of at least 150:1 is generally recommended.

Key Advantages of qNMR with this compound

-

Primary Analytical Method: qNMR is recognized as a primary ratio method of measurement, enabling direct quantification without the need for an analyte-specific reference standard.[2]

-

High Accuracy and Precision: With proper experimental setup, qNMR provides highly accurate and reproducible quantitative results.

-

Versatility: This method is applicable to a wide range of organic molecules, including APIs, intermediates, and impurities.[7]

-

Reduced Signal Overlap: The broad chemical shift range of ¹³C NMR minimizes the issue of signal overlap commonly encountered in ¹H NMR, which is particularly beneficial for complex molecules.[4]

-

Non-destructive: NMR is a non-destructive technique, allowing for the recovery of the sample after analysis.

Experimental Protocols

Protocol 1: Purity Determination of an Active Pharmaceutical Ingredient (API)

This protocol describes the determination of the purity of a solid API using this compound as the internal standard.

Materials and Equipment:

-

Analyte (API)

-

Internal Standard (IS): this compound (known purity, e.g., >99.5%)

-

Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) or another suitable solvent in which both the analyte and IS are fully soluble.

-

Analytical Balance (readable to at least 0.01 mg)

-

Vials and Caps

-

High-precision 5 mm NMR tubes

-

NMR Spectrometer (≥400 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity.[8]

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial and record the exact weight.

-

Accurately weigh an appropriate amount of the analyte into the same vial to achieve a molar ratio between the analyte and the internal standard of approximately 1:1. Record the exact weight.

-

Add approximately 0.7 mL of the deuterated solvent to the vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition (Illustrative Parameters for a 500 MHz Spectrometer):

| Parameter | Value | Rationale |

| Pulse Program | zgig (inverse-gated decoupling) | Suppresses the Nuclear Overhauser Effect (NOE). |

| Relaxation Delay (D1) | 30-60 s | Ensures complete relaxation of all ¹³C nuclei (should be ≥ 5x T1 of the slowest relaxing carbon).[6] |

| Acquisition Time (AQ) | 1-2 s | Provides adequate digital resolution. |

| Number of Scans (NS) | 128 or higher | To achieve a sufficient signal-to-noise ratio (S/N > 150:1). |

| Pulse Angle | 90° | Maximizes signal intensity per scan. |

| Temperature | 298 K | Stable temperature ensures consistent chemical shifts and relaxation times. |

Data Processing and Analysis:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction across the entire spectrum.

-

Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the phenyl region of this compound. The integration range should be consistent for both peaks.

-

Calculate the purity of the analyte using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

-

I = Integral value

-

N = Number of carbon nuclei for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity = Purity of the internal standard

-

Data Presentation

Table 1: Hypothetical Quantitative Data for Purity Determination of an API

| Parameter | Analyte (API) | Internal Standard (this compound) |

| Mass (m) | 25.12 mg | 22.54 mg |

| Molecular Weight (MW) | 345.4 g/mol | 128.0 g/mol |

| Integrated Signal | Aromatic CH | Phenyl C1-C6 |

| Number of Carbons (N) | 1 | 6 |

| Integral Value (I) | 1.00 | 5.85 |

| Purity of IS | - | 99.8% |

| Calculated Purity of Analyte | 98.9% | - |

Visualizations

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 4. magritek.com [magritek.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantitive 13C NMR – GSU NMR Facility [sites.gsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

Phenylboronic Acid-13C6: Advanced Applications in Metabolic Flux Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By tracing the flow of atoms from isotopic-labeled substrates through metabolic pathways, researchers can quantify the rates (fluxes) of these reactions. While traditionally reliant on 13C-labeled primary carbon sources like glucose, innovative approaches are emerging to enhance the specificity and sensitivity of MFA. Phenylboronic acid-13C6 (PBA-13C6) represents a novel chemical tool for MFA, not as a primary metabolic substrate, but as a highly specific derivatization and enrichment agent for a key class of metabolites: those containing cis-diol functionalities.